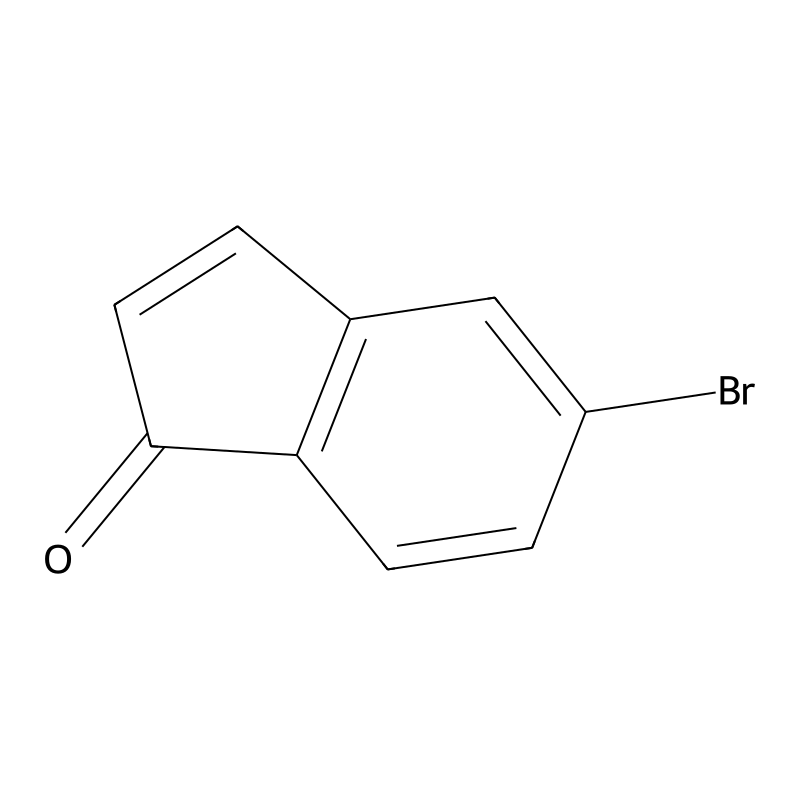5-Bromo-1H-inden-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-1H-inden-1-one, also known as 5-bromo-2,3-dihydro-1H-inden-1-one, features a bromine atom substituted at the fifth position of the indanone structure. Its molecular weight is approximately 211.055 g/mol. The compound appears as a cream to yellow or pale brown powder and has a melting point range of 123.0–132.0 °C . The InChI Key for this compound is KSONICAHAPRCMV-UHFFFAOYSA-N, and it is cataloged under the CAS number 34598-49-7 .
- Nucleophilic Addition: The carbonyl group can react with nucleophiles to form alcohols or other derivatives.
- Electrophilic Substitution: The aromatic ring can be subjected to electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.
These reactions make it a valuable intermediate in organic synthesis.
Several methods have been reported for synthesizing 5-Bromo-1H-inden-1-one:
- Bromination of Indanone: Direct bromination of indanone using bromine or brominating agents under controlled conditions.
- Cyclization Reactions: Synthesis through cyclization of appropriate precursors that contain both the carbonyl and bromine functionalities.
- Functional Group Transformations: Starting from simpler indene derivatives and introducing the bromine atom via electrophilic substitution.
These methods highlight its accessibility for research and industrial applications.
5-Bromo-1H-inden-1-one has potential applications in:
- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: In the development of new materials with specific electronic or optical properties.
Its unique structure allows for further modifications that can lead to novel compounds with desired functionalities.
Several compounds share structural similarities with 5-Bromo-1H-inden-1-one. Here are some notable examples:
| Compound Name | Similarity | CAS Number |
|---|---|---|
| 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | 0.95 | 32281-97-3 |
| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | 0.95 | 66361-67-9 |
| 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 0.95 | 87779-78-0 |
| 1-(4-Bromophenyl)-2-phenylethanone | 0.95 | 2001-29-8 |
| 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one | 0.93 | 1273655-83-6 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of bromine in different positions and additional functional groups contributes to their unique chemical properties.
Radical bromination using N-bromosuccinimide (NBS) is a widely employed method for introducing bromine at the benzylic or allylic positions of aromatic systems. For 5-bromo-1H-inden-1-one, this approach leverages the stability of the benzylic radical intermediate formed during the reaction.
Reaction Mechanism and Conditions
The process typically involves refluxing 1H-inden-1-one with NBS in carbon tetrachloride (CCl₄) under radical initiation by azobisisobutyronitrile (AIBN) . The mechanism proceeds via:
- Initiation: AIBN decomposes to generate free radicals.
- Propagation: NBS undergoes homolytic cleavage, producing bromine radicals that abstract a hydrogen atom from the benzylic position of 1H-inden-1-one.
- Termination: The resulting benzylic radical reacts with bromine to yield 5-bromo-1H-inden-1-one .
Key Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | 76–80°C (reflux) |
| Reaction Time | 6–12 hours |
| Catalyst | 0.1–0.2 equivalents AIBN |
| Yield | 70–85% |








